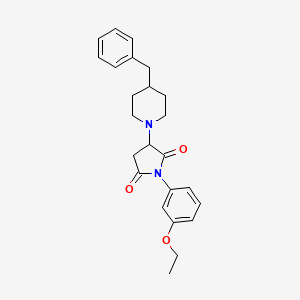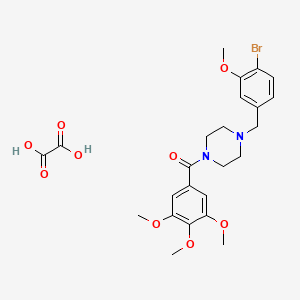
3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant properties, but in recent years, it has gained attention for its potential therapeutic applications.
作用机制
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP can also inhibit the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. BZP can also activate the adrenergic receptors, leading to an increase in heart rate and blood pressure.
Biochemical and physiological effects:
BZP has been shown to have various biochemical and physiological effects. BZP can increase the release of cortisol, a stress hormone, and can also increase the levels of prolactin, a hormone involved in lactation. BZP can also increase the levels of glucose and insulin in the blood, leading to hyperglycemia and insulin resistance.
实验室实验的优点和局限性
BZP has several advantages and limitations for lab experiments. BZP is readily available and can be synthesized easily. BZP can also be used as a reference compound for the development of new drugs. However, BZP has several limitations, such as its potential toxicity and adverse effects. BZP can also interact with other drugs and can lead to drug-drug interactions.
未来方向
There are several future directions for the study of BZP. BZP can be further studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology. BZP can also be studied for its potential as a drug delivery agent and as a prodrug. Further studies can also be conducted to understand the mechanism of action of BZP and its biochemical and physiological effects. The potential toxicity and adverse effects of BZP can also be further studied to understand its safety profile.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained attention for its potential therapeutic applications. BZP can be synthesized easily and has been studied for its potential as an analgesic agent, drug delivery agent, and prodrug. BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain and can lead to various biochemical and physiological effects. BZP has several advantages and limitations for lab experiments, and future studies can be conducted to understand its potential therapeutic applications and safety profile.
合成方法
BZP can be synthesized by the reaction of piperazine with benzyl chloride and ethyl 3-oxo-4-phenylbutanoate. The resulting compound is then subjected to cyclization with acetic anhydride to produce BZP. This synthesis method has been well established in the literature and has been used in various studies.
科学研究应用
BZP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, BZP has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in various neurological disorders such as Parkinson's disease and depression. BZP has also been studied for its potential as an analgesic agent, as it can activate the opioid receptors.
In pharmacology, BZP has been studied for its potential as a drug delivery agent. BZP can form complexes with various drugs and can enhance their solubility and bioavailability. BZP has also been studied for its potential as a prodrug, where it can be metabolized to the active drug in vivo.
In toxicology, BZP has been studied for its potential toxicity and adverse effects. BZP has been shown to cause neurotoxicity and hepatotoxicity in animal studies. BZP has also been shown to have addictive properties and can lead to dependence and withdrawal symptoms.
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-29-21-10-6-9-20(16-21)26-23(27)17-22(24(26)28)25-13-11-19(12-14-25)15-18-7-4-3-5-8-18/h3-10,16,19,22H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKCSZVQKHYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)


![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)